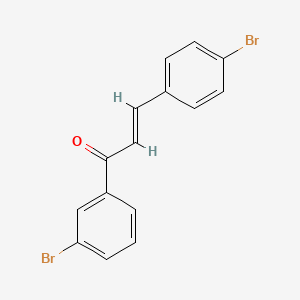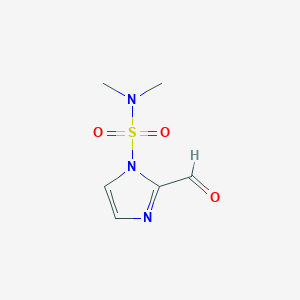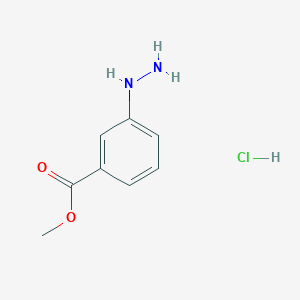
Methyl 3-hydrazinylbenzoate hydrochloride
Descripción general
Descripción
“Methyl 3-hydrazinylbenzoate hydrochloride” is a chemical compound used for research and development . It has a molecular formula of C8H11ClN2O2 and a molecular weight of 202.64 g/mol .
Physical And Chemical Properties Analysis
“Methyl 3-hydrazinylbenzoate hydrochloride” has a molecular weight of 202.64 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Aplicaciones Científicas De Investigación
Photometry and Chemical Analysis
- Quantitative Photometry : A related compound, 3-methyl-2-benzothiazolon-hydrazone hydrochloride, has been used in quantitative photometry for determining aliphatic aldehydes, aromatic amines, and various other compounds (Fog & Jellum, 1962).
Environmental and Health Studies
- Environmental Phenols in Human Milk : Studies involving the analysis of environmental phenols, such as parabens (which are structurally related to Methyl 3-hydrazinylbenzoate), in human milk, using high-performance liquid chromatography and tandem mass spectrometry, highlight the compound's relevance in environmental and health research (Ye et al., 2008).
Photonic Applications
- Nonlinear Optical Properties : The third-order nonlinear optical properties of hydrazone derivatives, related to Methyl 3-hydrazinylbenzoate, have been studied for potential applications in photonic devices (Nair et al., 2022).
Bioorthogonal Chemistry
- Boron-Nitrogen Heterocycle Formation : The reaction of related compounds with 4-hydrazinylbenzoic acid in neutral aqueous solutions has been explored for creating stable boron-nitrogen heterocycles, useful in bioorthogonal coupling reactions under physiologically compatible conditions (Dilek et al., 2015).
Chemical Synthesis and Reactions
- Condensation and Cyclization Reactions : Research on 2-Hydrazinobenzoxazole, -benzimidazole, and -benzothiazole, which are structurally related to Methyl 3-hydrazinylbenzoate, has shown various condensation and cyclization reactions for producing derivatives with potential applications in different fields (Badr et al., 1988).
Crystallography and Structural Studies
- Crystal Structure Analysis : Studies of the crystal structure of compounds such as methyl 4-hydroxybenzoate (structurally related to Methyl 3-hydrazinylbenzoate) provide insight into their intermolecular interactions, which is essential for understanding their applications in various fields (Sharfalddin et al., 2020).
Agricultural Applications
- Fungicide Carriers : The use of compounds like Carbendazim (methyl-2-benzimidazole carbamate) in agriculture for the control of fungal diseases, and their formulation in nanoparticle carriers, demonstrates potential agricultural applications for similar compounds (Campos et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 3-hydrazinylbenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-12-8(11)6-3-2-4-7(5-6)10-9;/h2-5,10H,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBALLCFRLYMDPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
167626-26-8 | |
| Record name | Benzoic acid, 3-hydrazinyl-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167626-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-amino-2-(dimethylamino)ethyl]-3-bromo-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B3108606.png)
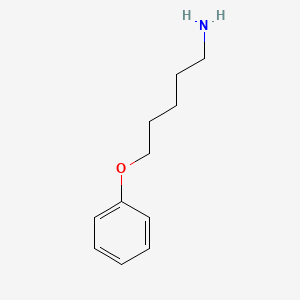
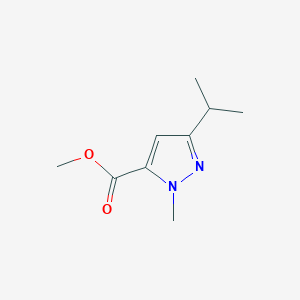

![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanoate](/img/structure/B3108624.png)
